1,3,6-Dioxathiocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Dioxathiocane is an organic compound with the molecular formula C5H10O2S. . This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and sulfur atoms. It has a molecular weight of 134.197 g/mol and is known for its stability and reactivity under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Dioxathiocane can be synthesized through the reaction of formaldehyde with thiodiethylene glycol under acidic conditions. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the cyclic acetal .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Dioxathiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,6-Dioxathiocane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3,6-dioxathiocane involves its ability to interact with various molecular targets. The compound can form stable complexes with metals and other molecules, influencing their reactivity and stability. The presence of both oxygen and sulfur atoms in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and biological contexts .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring containing two oxygen atoms.
1,4-Dioxane: A six-membered ring with two oxygen atoms in a different arrangement.
1,3,5-Trioxane: A six-membered ring with three oxygen atoms.
1,3,6-Trithiocane: A six-membered ring with three sulfur atoms.
Uniqueness
1,3,6-Dioxathiocane is unique due to its combination of oxygen and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as its ability to undergo both oxidation and reduction reactions, and its reactivity with various nucleophiles. These characteristics make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2094-92-0 |
---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
1,3,6-dioxathiocane |
InChI |
InChI=1S/C5H10O2S/c1-3-8-4-2-7-5-6-1/h1-5H2 |
InChI Key |
QLOPHJMYWXXKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCOCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.